Superior Antiviral Potency in Human Respiratory Epithelial Explants Relative to Ribavirin
In human respiratory epithelial explants, a physiologically relevant model of airway infection, 2'-deoxy-2'-fluoroguanosine demonstrated EC90 values of ≤0.1 μg/mL against both influenza A and B viruses at 48 hours. In the same experimental system, ribavirin required approximately 50-fold higher concentrations to achieve comparable viral yield reduction, with the added liability of inhibiting explant outgrowth at 10 μg/mL, whereas 2'-FdG showed no cytotoxicity up to 100 μg/mL [1].
| Evidence Dimension | Antiviral potency (EC90) and cytotoxicity in human respiratory epithelium |
|---|---|
| Target Compound Data | EC90 ≤ 0.1 μg/mL at 48 h; no cytotoxicity up to 100 μg/mL |
| Comparator Or Baseline | Ribavirin: EC90 ~5 μg/mL; cytotoxicity (inhibited outgrowth) at 10 μg/mL |
| Quantified Difference | ~50-fold higher potency for 2'-FdG vs ribavirin |
| Conditions | Human respiratory epithelial explants infected with influenza A (H3N2) and B viruses; 48 h incubation; yield reduction assay |
Why This Matters
This differentiation is critical for researchers selecting compounds for antiviral studies in airway models, as 2'-FdG provides substantially greater potency without the confounding cytotoxicity that limits ribavirin's utility in respiratory epithelium systems.
- [1] Rollins BS, et al. Comparative anti-influenza virus activity of 2'-deoxy-2'-fluororibosides in vitro. Antiviral Res. 1993 Aug;21(4):357-68. doi: 10.1016/0166-3542(93)90013-9. View Source
